molecular formula C16H20ClNO2 B2389561 2,6,6-Trimethylbicyclo[3.1.1]heptan-3-yl 2-chloropyridine-3-carboxylate CAS No. 1286435-52-6

2,6,6-Trimethylbicyclo[3.1.1]heptan-3-yl 2-chloropyridine-3-carboxylate

Cat. No.: B2389561
CAS No.: 1286435-52-6
M. Wt: 293.79
InChI Key: IJHZKXKTULKZJV-UHFFFAOYSA-N
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Description

2,6,6-Trimethylbicyclo[311]heptan-3-yl 2-chloropyridine-3-carboxylate is a complex organic compound with a bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6,6-Trimethylbicyclo[3.1.1]heptan-3-yl 2-chloropyridine-3-carboxylate typically involves multiple steps. One common approach is to start with the preparation of the bicyclic core, 2,6,6-trimethylbicyclo[3.1.1]heptane, through a series of cyclization reactions. This intermediate is then functionalized to introduce the 2-chloropyridine-3-carboxylate moiety.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The exact methods can vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions

2,6,6-Trimethylbicyclo[3.1.1]heptan-3-yl 2-chloropyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce various functional groups.

Scientific Research Applications

2,6,6-Trimethylbicyclo[3.1.1]heptan-3-yl 2-chloropyridine-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,6,6-Trimethylbicyclo[3.1.1]heptan-3-yl 2-chloropyridine-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2,6,6-Trimethylbicyclo[3.1.1]heptane: A structurally similar compound with different functional groups.

    2,6,6-Trimethylbicyclo[3.1.1]hept-2-ene: Another related compound with a double bond in the bicyclic structure.

Uniqueness

2,6,6-Trimethylbicyclo[311]heptan-3-yl 2-chloropyridine-3-carboxylate is unique due to the presence of both the bicyclic core and the 2-chloropyridine-3-carboxylate moiety

Properties

IUPAC Name

(2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl) 2-chloropyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClNO2/c1-9-12-7-10(16(12,2)3)8-13(9)20-15(19)11-5-4-6-18-14(11)17/h4-6,9-10,12-13H,7-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJHZKXKTULKZJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CC(C2(C)C)CC1OC(=O)C3=C(N=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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